(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Overview
Description
“(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 646997-14-0 . It has a molecular weight of 176.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H16N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3
. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a boiling point of approximately 281.9° C at 760 mmHg . Its density is predicted to be approximately 1.0 g/mL , and its refractive index is predicted to be n 20D 1.55 .Scientific Research Applications
Antimicrobial Activities
A study by Thomas et al. (2010) describes the design, synthesis, and evaluation of new quinoline derivatives, including compounds related to 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl methanamine, for their in vitro antibacterial and antifungal activities. The compounds demonstrated moderate to very good activities, comparable to first-line drugs, suggesting their potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalysis in Chemical Reactions
Research by Karabuğa et al. (2015) reports on the synthesis of quinazoline-based ruthenium complexes, using a compound structurally similar to 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl methanamine. These complexes were used as catalysts in transfer hydrogenation reactions, achieving up to 99% conversion and highlighting the role of such compounds in facilitating efficient chemical transformations (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Neuroprotective Effects and Potential Therapeutic Applications
A number of studies have investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a compound closely related to the one ) on cultured rat mesencephalic neurons and its potential as a therapeutic agent in Parkinson's disease and other neurodegenerative conditions. These studies suggest that such compounds may protect dopaminergic neurons against dysfunction and oxidative stress, offering a promising avenue for the development of new neuroprotective drugs (Kotake et al., 2005).
Anticancer Agents
Research into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents indicates that these compounds, including modifications of the 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl methanamine structure, could provide a basis for the development of novel and safer anticancer drugs. These synthesized compounds have shown potent cytotoxicity against breast cancer cell lines, underscoring their potential utility in cancer therapy (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXUDPXGOCGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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